![molecular formula C16H13ClN4O B4277633 N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide](/img/structure/B4277633.png)
N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide
Vue d'ensemble
Description
N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide, also known as BPN-15606, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of cognitive impairment and Alzheimer's disease. BPN-15606 is a selective inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that plays a critical role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain.
Mécanisme D'action
N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide exerts its therapeutic effects by selectively inhibiting PDE4D, an enzyme that is highly expressed in the brain and plays a critical role in the regulation of cAMP signaling. By inhibiting PDE4D, N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide increases cAMP levels in the brain, which in turn activates a signaling pathway that is important for synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function and Aβ pathology, N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide has also been shown to have other biochemical and physiological effects. For example, N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide has been shown to reduce inflammation in the brain, which is thought to contribute to the development and progression of Alzheimer's disease. N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide is its high selectivity for PDE4D, which reduces the risk of off-target effects. However, one limitation of N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several potential future directions for research on N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide. One area of interest is the potential use of N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide in combination with other therapeutic agents for the treatment of Alzheimer's disease. Another potential direction is the development of more potent and longer-lasting PDE4D inhibitors based on the structure of N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide. Finally, further studies are needed to elucidate the precise mechanisms by which N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide exerts its therapeutic effects in the brain.
Applications De Recherche Scientifique
N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide has been extensively studied in preclinical models of cognitive impairment and Alzheimer's disease. In these studies, N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide has been shown to improve cognitive function and memory, as well as reduce the accumulation of amyloid beta (Aβ) plaques in the brain, a hallmark of Alzheimer's disease pathology.
Propriétés
IUPAC Name |
N-(1-benzylpyrazol-4-yl)-2-chloropyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c17-15-14(7-4-8-18-15)16(22)20-13-9-19-21(11-13)10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIICBGUHUPQETQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)NC(=O)C3=C(N=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.